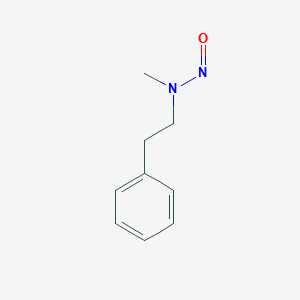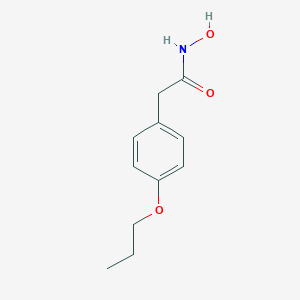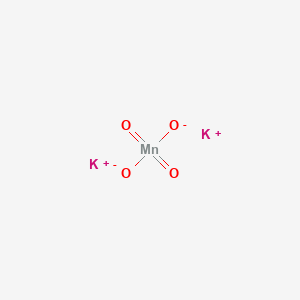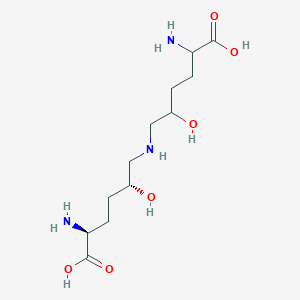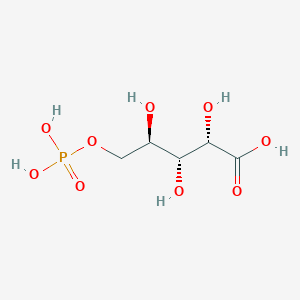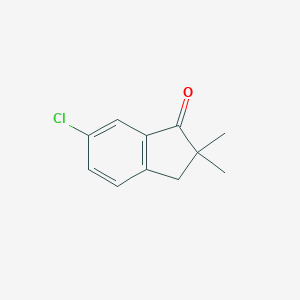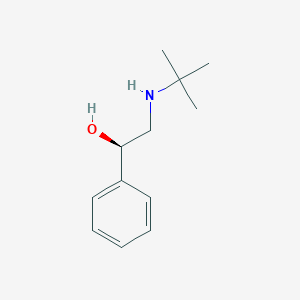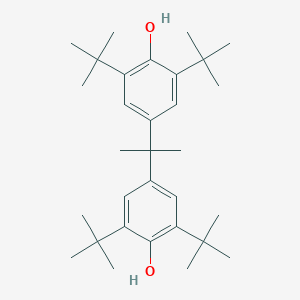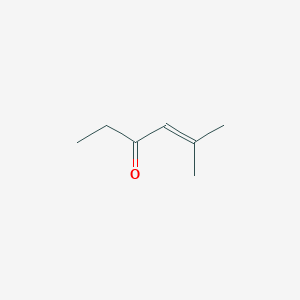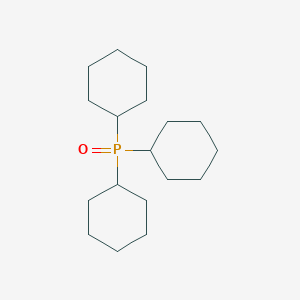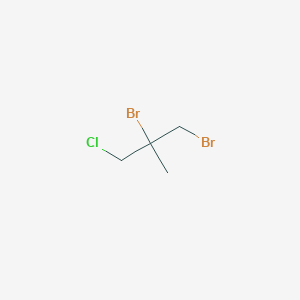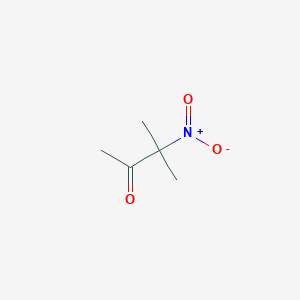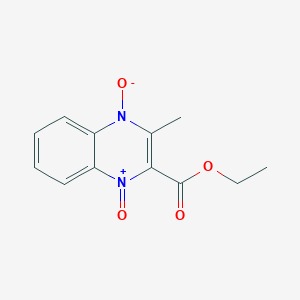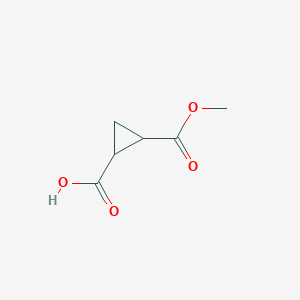
2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid involves multiple steps, including chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation processes, yielding high total yields under mild reaction conditions with conveniently available reagents (Lu Xin-y, 2013). Such methods provide a potential route for the large-scale syntheses of cyclopropane-carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane-1-carboxylic acid derivatives, including 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, is characterized by X-ray crystal structure analysis, showing that the cyclopropane rings possess Z-configuration and that the carbonyl oxygen of the methoxycarbonyl moiety adopts a synperiplanar conformation with respect to the midpoint of the distal bond of the cyclopropane ring (M. Cetina et al., 2004).
Chemical Reactions and Properties
The reactivity and transformation of cyclopropane-1-carboxylic acid derivatives can be influenced significantly by their structural configuration. For instance, one-electron oxidation of derivatives leads to the formation of radical cations or radical zwitterions, undergoing decarboxylation as a side-chain fragmentation pathway. The rate of these reactions can vary based on structural effects and pH (M. Bietti & A. Capone, 2008).
Physical Properties Analysis
The study of physical properties, such as solubility, melting point, and crystalline structure, is crucial for understanding the behavior of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid and its derivatives. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), although specific studies on these aspects were not directly found in the searched papers.
Chemical Properties Analysis
The chemical properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, including reactivity, stability, and functional group reactions, are pivotal for its application in synthesis and material development. The esterification reactions, polymerization potential, and radical reactivity offer insights into its versatility in chemical synthesis (N. Moszner et al., 1999).
Wissenschaftliche Forschungsanwendungen
“2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 13279-88-4 . It’s a molecular weight is 144.13 and it’s stored at room temperature . It’s physical form is oil and it has a melting point of 46-47 degrees Celsius .
-
1-Aminocyclopropane 1-carboxylic acid (ACC) in Plants
- Field: Plant Physiology
- Application: ACC is the direct precursor of the plant hormone ethylene . It plays a significant role in regulating plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .
- Method: ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
- Results: This compound has profound effects on plants, including its biosynthesis, signaling, and physiology .
-
Intramolecular Difunctionalization of Methylenecyclopropanes
- Field: Organic Chemistry
- Application: A visible-light photoredox catalyzed intramolecular difunctionalization of methylenecyclopropanes has been developed .
- Method: This process involves the use of easily prepared methylenecyclopropanes tethered with carboxylic acid .
- Results: This method allows for the synthesis of spiro[cyclopropane-1,2-indan]one .
-
1-Aminocyclopropane 1-carboxylic acid (ACC) in Plants
- Field: Plant Physiology
- Application: ACC is the direct precursor of the plant hormone ethylene . It plays a significant role in regulating plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .
- Method: ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
- Results: This compound has profound effects on plants, including its biosynthesis, signaling, and physiology .
-
Intramolecular Difunctionalization of Methylenecyclopropanes
- Field: Organic Chemistry
- Application: A visible-light photoredox catalyzed intramolecular difunctionalization of methylenecyclopropanes has been developed .
- Method: This process involves the use of easily prepared methylenecyclopropanes tethered with carboxylic acid .
- Results: This method allows for the synthesis of spiro[cyclopropane-1,2-indan]one .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAJLZEAOBJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

